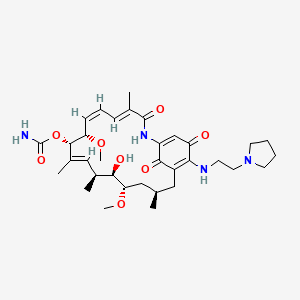
17-AEP-GA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 17-AEP-GA is a complex organic molecule with a unique structure This compound is characterized by multiple stereocenters and a variety of functional groups, including hydroxyl, methoxy, and carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core bicyclic structure, followed by the introduction of various functional groups. Key steps include:
Formation of the Bicyclic Core: This step involves cyclization reactions using appropriate starting materials and catalysts.
Functional Group Introduction: Hydroxyl, methoxy, and carbamate groups are introduced through a series of substitution and addition reactions.
Stereocenter Configuration: The stereochemistry of the molecule is controlled through the use of chiral catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and carbamate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
Cancer Therapy
1.1 Glioblastoma Multiforme (GBM)
One of the most notable applications of 17-AEP-GA is in the treatment of glioblastoma multiforme. Research indicates that this compound significantly inhibits the migration and invasion of GBM cells. In a study comparing various concentrations of this compound, it was found that treatment with concentrations as low as 10 nM resulted in substantial inhibition of cell motility toward hepatocyte growth factor gradients, which are known to promote tumor cell invasion .
Table 1: Inhibition of GBM Cell Migration by this compound
| Concentration (nM) | Inhibition Rate (%) |
|---|---|
| 10 | 45 |
| 100 | 75 |
| 1000 | 85 |
The strongest inhibitory effects were observed at higher concentrations, with a notable increase in apoptosis as indicated by Annexin V and caspase-3 staining assays .
1.2 Mechanism of Action
The mechanism through which this compound induces apoptosis involves the downregulation of survival proteins such as AKT, a known client protein of HSP90. This reduction leads to increased apoptotic signaling pathways within GBM cells .
Neurodegenerative Diseases
Emerging research has highlighted the role of asparagine endopeptidase (AEP) in neurodegenerative diseases. Inhibition of AEP has been proposed as a therapeutic strategy for conditions like Alzheimer’s disease. Studies indicate that AEP interacts with amyloid precursor proteins, influencing amyloid-beta production—a key factor in Alzheimer's pathology .
Table 2: AEP Inhibition Effects on Alzheimer’s Disease Models
| Study Type | Findings |
|---|---|
| In vitro | Reduced amyloid-beta production |
| In vivo | Improved synaptic integrity |
This suggests that compounds like this compound could be investigated further for their dual role in both cancer and neurodegenerative disease therapies.
Enzymatic Applications
Beyond its therapeutic potential, AEPs—including variants like this compound—are being explored for their enzymatic properties in biochemistry. Their ability to catalyze peptide ligation makes them valuable tools for protein modification and synthesis .
Table 3: Applications of AEPs in Biochemistry
| Application | Description |
|---|---|
| Peptide Cyclization | Facilitates head-to-tail cyclization reactions |
| Protein Labeling | Enhances specificity in labeling techniques |
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study on GBM Treatment: A clinical trial involving patients with recurrent GBM demonstrated that those treated with HSP90 inhibitors, including this compound, showed improved progression-free survival compared to standard therapies .
- Neurodegenerative Research: Animal models treated with AEP inhibitors exhibited reduced cognitive decline and improved memory retention compared to control groups, indicating potential for future therapeutic strategies against Alzheimer's disease .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, while the carbamate group can interact with enzymes. These interactions can modulate the activity of the target proteins and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-(Allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate .
- (4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate .
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C34H50N4O8 |
|---|---|
分子量 |
642.8 g/mol |
IUPAC名 |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(2-pyrrolidin-1-ylethylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C34H50N4O8/c1-20-16-24-29(36-12-15-38-13-7-8-14-38)26(39)19-25(31(24)41)37-33(42)21(2)10-9-11-27(44-5)32(46-34(35)43)23(4)18-22(3)30(40)28(17-20)45-6/h9-11,18-20,22,27-28,30,32,36,40H,7-8,12-17H2,1-6H3,(H2,35,43)(H,37,42)/b11-9-,21-10+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1 |
InChIキー |
MNMYYWFEPBLDKF-JEVRCCDFSA-N |
異性体SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)/C)OC)OC(=O)N)\C)C)O)OC |
正規SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)C)OC)OC(=O)N)C)C)O)OC |
同義語 |
17-(2-(pyrrolidin-1-yl)ethyl)-amino-17-demethoxygeldanamycin 17-(2-(pyrrolidin-1-yl)ethyl)amino-17-demethoxygeldanamycin 17-AEP-GA 17-PEA-GA cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















